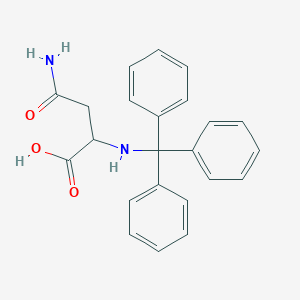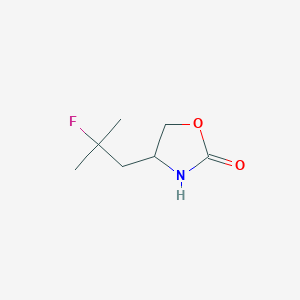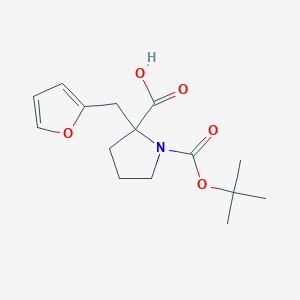
Trt-d-asn-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trityl-D-asparagine (Trt-D-Asn-OH) is a derivative of the amino acid asparagine, where the amino group is protected by a trityl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trityl-D-asparagine is synthesized through the protection of the amino group of D-asparagine with a trityl group. The process typically involves the reaction of D-asparagine with trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the synthesis of trityl-D-asparagine follows similar principles but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of this compound. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Trityl-D-asparagine undergoes several types of chemical reactions, including:
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in SPPS.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), triisopropylsilane (TIPS)
Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), dichloromethane (DCM), dimethylformamide (DMF)
Major Products
Deprotection: D-asparagine
Coupling: Peptides containing D-asparagine residues
Scientific Research Applications
Trityl-D-asparagine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of trityl-D-asparagine involves its incorporation into peptide chains during solid-phase peptide synthesis. The trityl group protects the amino group of D-asparagine during the coupling reactions, preventing unwanted side reactions. Once the peptide synthesis is complete, the trityl group is removed using trifluoroacetic acid, yielding the desired peptide with D-asparagine residues .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-asparagine (Fmoc-D-Asn-OH): Another derivative of D-asparagine used in peptide synthesis, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-D-asparagine (Boc-D-Asn-OH): A derivative of D-asparagine with a tert-butyloxycarbonyl (Boc) protecting group.
Uniqueness
Trityl-D-asparagine is unique due to its trityl protecting group, which offers several advantages:
Properties
IUPAC Name |
4-amino-4-oxo-2-(tritylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c24-21(26)16-20(22(27)28)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,25H,16H2,(H2,24,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRPOVMESMPVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B12316381.png)
![3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316388.png)



![4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid](/img/structure/B12316393.png)
![[4-(Oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B12316394.png)
![(S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid](/img/structure/B12316399.png)

![tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate](/img/structure/B12316416.png)
![{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B12316419.png)
![tert-butyl N-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12316445.png)

